3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride

Description

Overview of 3-(2-Methyl-piperidin-1-yl)-propionic Acid Hydrochloride

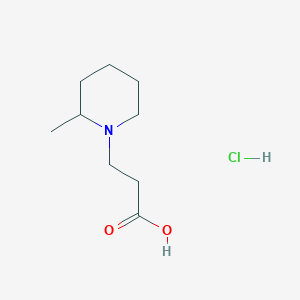

3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride, systematically designated as 3-(2-methylpiperidin-1-yl)propanoic acid hydrochloride, constitutes a specialized organic compound with the molecular formula C₉H₁₈ClNO₂. This compound possesses a molecular weight of 207.70 grams per mole and is registered in major chemical databases under the Chemical Abstracts Service number 1185297-55-5. The structural architecture of this molecule features a six-membered piperidine ring bearing a methyl substituent at the 2-position, connected through the nitrogen atom to a three-carbon propanoic acid chain, with the entire structure existing as a hydrochloride salt.

The compound demonstrates characteristic features typical of tertiary amine carboxylic acids, including the ability to form stable hydrochloride salts that enhance solubility and handling properties. The International Union of Pure and Applied Chemistry nomenclature identifies this substance as 3-(2-methylpiperidin-1-yl)propanoic acid;hydrochloride, reflecting its systematic chemical structure. Various synonyms exist in chemical literature, including 3-(2-methyl-1-piperidinyl)propanoic acid hydrochloride and 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride, demonstrating the multiple naming conventions employed across different chemical databases.

Table 1: Basic Chemical Properties of 3-(2-Methyl-piperidin-1-yl)-propionic Acid Hydrochloride

The parent compound, 3-(2-methylpiperidin-1-yl)propanoic acid without the hydrochloride salt, possesses the molecular formula C₉H₁₇NO₂ with a molecular weight of 171.24 grams per mole. This free acid form exhibits predicted physicochemical properties including a boiling point of 287.0 ± 23.0 degrees Celsius, a density of 1.030 ± 0.06 grams per cubic centimeter, and a predicted acid dissociation constant of 3.83 ± 0.10. These computational predictions provide valuable insights into the compound's behavior under various chemical conditions and inform synthetic and analytical approaches.

Historical Context and Discovery

The development and characterization of 3-(2-methyl-piperidin-1-yl)-propionic acid hydrochloride reflects the broader evolution of piperidine chemistry and its applications in pharmaceutical research. Database records indicate that this compound was first created in chemical databases on March 29, 2010, with the most recent modifications occurring on May 24, 2025, suggesting ongoing research interest and data refinement. This timeline corresponds with the period of intensive research into piperidine-containing pharmaceuticals and the systematic exploration of heterocyclic carboxylic acid derivatives.

The historical development of piperidine chemistry traces back to fundamental advances in heterocyclic synthesis, where piperidine derivatives emerged as crucial scaffolds in medicinal chemistry. The systematic investigation of substituted piperidine propanoic acids gained momentum as researchers recognized their potential as building blocks for pharmaceutical compounds. The methylation pattern at the 2-position of the piperidine ring represents a strategic modification that influences both the chemical properties and biological activity profiles of these compounds.

Contemporary synthetic methodologies for piperidine derivatives have benefited from advances in catalytic processes and continuous flow chemistry techniques. The development of efficient synthetic routes to compounds like 3-(2-methyl-piperidin-1-yl)-propionic acid hydrochloride has been facilitated by improvements in methylation reactions and the availability of specialized starting materials. Research literature demonstrates that the synthesis of related piperidine compounds often involves sophisticated chemical transformations, including alkylation reactions, cyclization processes, and selective functionalization approaches.

Significance in Organic and Medicinal Chemistry

The structural features of 3-(2-methyl-piperidin-1-yl)-propionic acid hydrochloride position it as a compound of considerable significance within both organic synthetic chemistry and medicinal chemistry research. The piperidine ring system represents one of the most prevalent heterocyclic motifs in approved pharmaceutical compounds, with its six-membered saturated nitrogen-containing structure providing favorable pharmacokinetic properties and synthetic accessibility. The incorporation of a methyl group at the 2-position of the piperidine ring introduces specific steric and electronic effects that can significantly influence molecular interactions and biological activity.

From an organic chemistry perspective, this compound serves as a valuable intermediate in synthetic transformations due to the presence of multiple reactive functional groups. The carboxylic acid moiety provides opportunities for esterification, amidation, and other derivatization reactions, while the tertiary amine nitrogen can participate in various alkylation and complexation processes. The compound's ability to engage in hydrogen bonding through both the carboxylic acid group and the nitrogen atom contributes to its solubility characteristics and potential for molecular recognition events.

Table 2: Comparative Analysis of Related Piperidine Propanoic Acid Derivatives

In medicinal chemistry applications, the compound's structural characteristics align with established pharmacophore patterns found in various therapeutic agents. The piperidine scaffold is particularly prevalent in neurological and psychiatric medications, where its conformational flexibility and hydrogen bonding capabilities contribute to receptor binding and selectivity. The propanoic acid side chain provides additional opportunities for molecular interactions and can influence the compound's pharmacokinetic properties, including absorption, distribution, and elimination characteristics.

The hydrochloride salt formation enhances the compound's pharmaceutical utility by improving water solubility and providing better handling characteristics compared to the free base form. This salt formation is a standard approach in pharmaceutical development for optimizing the physical properties of amine-containing compounds. Research investigations into similar piperidine derivatives have demonstrated their potential applications in developing antagonists for various biological targets, including receptor systems involved in pain perception, inflammation, and neurological disorders.

Scope and Objectives of the Research

Current research initiatives involving 3-(2-methyl-piperidin-1-yl)-propionic acid hydrochloride encompass multiple scientific domains, reflecting the compound's versatility as both a synthetic intermediate and a potential pharmacologically active entity. The primary research objectives center on understanding the structure-activity relationships of piperidine-derived carboxylic acids and their applications in drug discovery programs. Computational studies have focused on predicting the compound's physicochemical properties, including thermodynamic parameters, molecular interactions, and conformational preferences that inform synthetic planning and optimization strategies.

Synthetic chemistry research objectives involve developing efficient and scalable preparation methods for this compound and related derivatives. Contemporary synthetic approaches emphasize environmentally sustainable processes, atom-economical transformations, and the development of continuous flow methodologies that can accommodate industrial-scale production requirements. The exploration of alternative synthetic routes, including novel methylation strategies and improved purification techniques, represents an ongoing area of investigation.

Structure-activity relationship studies constitute a significant research focus, examining how modifications to the piperidine ring substitution pattern and the propanoic acid chain length influence biological activity profiles. Researchers are investigating the impact of stereochemistry at the 2-position of the piperidine ring, as the methyl substituent introduces a chiral center that can significantly affect molecular interactions and biological responses. Comparative studies with positional isomers, such as 3-(3-methylpiperidin-1-yl)propanoic acid derivatives, provide insights into the relationship between substitution patterns and functional outcomes.

Table 3: Research Focus Areas and Methodological Approaches

| Research Domain | Primary Objectives | Methodological Approaches |

|---|---|---|

| Synthetic Chemistry | Route optimization, scalability | Continuous flow synthesis, catalytic methylation |

| Computational Chemistry | Property prediction, conformational analysis | Density functional theory calculations, molecular modeling |

| Structure-Activity Studies | Biological activity profiling | Comparative analysis with structural analogs |

| Pharmaceutical Development | Salt optimization, formulation studies | Physicochemical characterization, stability testing |

Properties

IUPAC Name |

3-(2-methylpiperidin-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-8-4-2-3-6-10(8)7-5-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJKDDRTALGEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride typically involves the reaction of 2-methylpiperidine with a suitable propionic acid derivative. One common method is the alkylation of 2-methylpiperidine with 3-chloropropionic acid under basic conditions, followed by acidification to obtain the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps like crystallization or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride may influence neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests potential applications in treating neurological disorders such as depression, anxiety, and cognitive decline.

Case Study : A study investigated the effects of this compound on cognitive functions in animal models. Results showed significant improvements in memory retention and learning capabilities, indicating its potential as a cognitive enhancer.

Anticancer Research

The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may exhibit selective cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 24 | Moderate inhibition of cell proliferation |

| MCF-7 | 20 | High selectivity towards cancer cells |

In vitro studies demonstrated that modifications to the piperidine structure could enhance anticancer activity, leading to further exploration of its derivatives.

Antifungal Activity

Recent investigations have highlighted the antifungal properties of related compounds. For example, derivatives of 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride showed significant inhibitory effects against strains like Candida albicans and Aspergillus flavus.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | Aspergillus flavus | 1 |

| Compound B | Candida albicans | 5 |

These findings suggest a multifaceted approach to fungal infections through modulation of cellular processes.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride and related compounds:

Key Differences and Implications

Piperidine Substitution: The 2-methylpiperidine group in the target compound contrasts with the trifluoroethyl-piperidine in , which introduces fluorine atoms. The N-methylpentylamine substituent in replaces the cyclic piperidine with a linear chain, reducing steric hindrance and altering pharmacokinetics .

Acid Moiety: The propionic acid group is common across all compounds.

Applications: While the target compound’s uses are unspecified, 3-(2,4-Dihydroxyphenyl)propionic acid is noted for synthesizing heterocyclic compounds , and 2-methylpiperidine derivatives are frequently explored in CNS drug development due to piperidine’s role in neurotransmitter mimicry.

Research Findings and Availability

- Structural Complexity : The phenylpropyl-piperidine derivative has a higher molecular weight (367.92 g/mol) and branched structure, which may hinder membrane permeability compared to simpler analogs.

- Biological Relevance: Propionic acid derivatives with aromatic substituents (e.g., phenolic groups in ) exhibit antioxidant properties, while piperidine-based acids may target neurological pathways .

Biological Activity

3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride (also known as 2-Methyl-3-(piperidin-1-yl)propanoic acid hydrochloride) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate cellular processes such as signal transduction and gene expression, contributing to its pharmacological effects .

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antiviral properties. It has been evaluated for its efficacy against various pathogens, suggesting potential applications in treating infections .

2. Neuroprotective Effects

Studies have highlighted the neuroprotective potential of this compound, particularly in models of chemotherapy-induced neurotoxicity. For instance, in experiments involving paclitaxel-induced peripheral neuropathy, the compound demonstrated significant neuroprotective effects, improving sensory and motor functions in treated mice .

3. Inhibition of Inflammatory Pathways

The compound has been investigated for its ability to inhibit inflammatory pathways, particularly through modulation of the NLRP3 inflammasome. This mechanism is crucial for developing therapeutic agents targeting inflammatory diseases .

Table 1: Summary of Biological Activities

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Effective against multiple bacterial strains |

| Study B | Neuroprotection | Reduced symptoms of paclitaxel-induced neuropathy |

| Study C | Anti-inflammatory | Inhibited IL-1β release by 19.4% at 10 µM concentration |

Detailed Research Findings

- Antimicrobial Activity : In vitro studies have shown that 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride can inhibit the growth of specific bacterial strains, indicating its potential as an antimicrobial agent .

- Neuroprotective Studies : In a mouse model for paclitaxel-induced neuropathy, administration of the compound resulted in improved motor coordination and reduced mechanical allodynia, showcasing its therapeutic potential in neuroprotection .

- Inflammatory Modulation : The compound was found to significantly reduce pyroptosis and IL-1β release in cellular assays, suggesting a role in managing inflammatory responses .

Q & A

What are the recommended methods for synthesizing 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride, and what reaction conditions optimize yield and purity?

Synthesis typically involves a two-step process: (1) condensation of 2-methylpiperidine with a propionic acid derivative (e.g., acryloyl chloride) under inert atmosphere, and (2) hydrochlorination using HCl gas or aqueous HCl. Key parameters include maintaining temperatures below 5°C during acid chloride formation to prevent side reactions and using coupling agents like DCC (dicyclohexylcarbodiimide) to enhance yield. Purification via recrystallization from ethanol/water (1:1 v/v) improves purity, while monitoring by TLC (Rf ~0.3 in ethyl acetate) or HPLC (C18 column, acetonitrile/water mobile phase) ensures reaction completion. Yield optimization requires stoichiometric control of HCl to avoid over-acidification .

How can researchers determine the solubility profile of 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride in various solvents, and what factors influence its stability in solution?

Solubility can be assessed via gravimetric analysis: dissolve known masses in solvents (e.g., water, DMSO, ethanol) at 25°C, filter undissolved material, and evaporate to quantify solubility. Stability is pH-dependent; avoid alkaline conditions (pH >8) due to potential hydrolysis of the piperidine moiety. For aqueous solutions, use buffers (e.g., phosphate buffer, pH 5.0–6.5) and store at 2–8°C to minimize degradation. Light sensitivity necessitates amber vials for long-term storage. Pre-formulation studies should include accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

What analytical techniques are most suitable for characterizing the structural integrity and purity of 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride?

- NMR Spectroscopy : 1H NMR (δ 1.2–1.4 ppm for methyl-piperidine protons) and 13C NMR confirm structural integrity.

- HPLC : Use a C18 column with UV detection (λ = 210 nm) and acetonitrile/0.1% TFA in water (30:70) to assess purity (>98%).

- Mass Spectrometry : ESI-MS ([M+H]+ expected m/z ~230) verifies molecular weight.

- Elemental Analysis : Confirm chloride content (~14.5% for hydrochloride salt).

- X-ray Crystallography : Resolves stereochemistry if racemization is a concern during synthesis .

In pharmacological studies, how should researchers design experiments to evaluate the metabolic stability of 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride in vitro?

Use pooled human liver microsomes (0.5 mg/mL protein) incubated with 10 µM compound and NADPH (1 mM) at 37°C. Sample aliquots at 0, 15, 30, 60, and 120 min, quench with acetonitrile, and analyze via LC-MS/MS. Include control reactions without NADPH to distinguish enzymatic vs. non-enzymatic degradation. Calculate half-life (t1/2) using the formula , where is the elimination rate constant. Compare with reference compounds (e.g., propranolol) to benchmark metabolic stability .

What strategies are effective in resolving contradictory data regarding the biological activity of 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride across different assay systems?

- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) alongside cell-based assays (e.g., cAMP modulation).

- Compound Stability Checks : Verify integrity in assay buffers (e.g., PBS, DMEM) via HPLC to rule out degradation artifacts.

- Species-Specific Profiling : Test activity in human vs. rodent-derived cells (e.g., HEK293 vs. CHO-K1) to identify interspecies variability.

- Dose-Response Meta-Analysis : Pool data from multiple experiments (n ≥ 3) and fit sigmoidal curves (GraphPad Prism) to calculate EC50/IC50 confidence intervals .

How should researchers approach the optimization of formulation parameters for 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride in preclinical studies?

- Excipient Screening : Use forced degradation studies (40°C, 75% RH) to identify compatible stabilizers (e.g., mannitol for lyophilization).

- pH Optimization : Target pH 4.5–5.5 to balance solubility and stability.

- Bioavailability Studies : Administer formulations (e.g., PEG-400 solutions) to rodents and measure plasma concentrations via LC-MS/MS. Adjust particle size (<200 nm via jet milling) to enhance dissolution rates.

- DOE (Design of Experiments) : Apply factorial designs to evaluate interactions between pH, tonicity agents, and surfactants .

What safety considerations are paramount when handling 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride in laboratory settings, and what PPE protocols should be enforced?

- PPE : Wear nitrile gloves (0.11 mm thickness), ANSI Z87.1-certified goggles, and lab coats. Use NIOSH-approved N95 respirators for powder handling.

- Ventilation : Conduct operations in a fume hood with ≥100 ft/min face velocity.

- Spill Management : Collect solids with HEPA-filtered vacuums; neutralize liquid spills with sodium bicarbonate.

- Storage : Store in sealed containers at 2–8°C, segregated from strong oxidizers.

- Emergency Protocols : For eye exposure, irrigate with saline for 15 min; for inhalation, move to fresh air and administer oxygen if needed .

How can computational chemistry methods be applied to predict the physicochemical properties and potential metabolites of 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride?

- QSAR Models : Predict logP (e.g., 1.8 ± 0.2) and pKa (e.g., 8.5 for the piperidine nitrogen) using software like MarvinSketch.

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., PAMPA assay) with GROMACS.

- Metabolism Prediction : Use MetaSite to identify likely Phase I oxidation sites (e.g., piperidine ring) and Phase II glucuronidation.

- Docking Studies : AutoDock Vina models interactions with targets (e.g., GPCRs) to prioritize in vitro testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.